N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-32-22-11-10-17(15-23(22)33-2)12-13-26-24-20-8-3-4-9-21(20)27-25(28-24)34-16-18-6-5-7-19(14-18)29(30)31/h3-11,14-15H,12-13,16H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJHKTSGSBAGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors
Synthesis of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride. The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Final Compound: The final step involves the coupling of the quinazoline core with the substituted phenyl groups using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can be substituted with other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The presence of the sulfonamide group may enhance the compound's ability to interact with biological targets, potentially leading to effective anticancer agents.
-
Antioxidant Properties :
- The compound's structure suggests potential antioxidant activity. Studies show that certain quinazoline derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapeutics for diseases linked to oxidative damage, including neurodegenerative diseases.
-
Anti-inflammatory Effects :
- Compounds with similar moieties have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This application could be significant in treating chronic inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Research :
- A study published in the Indian Journal of Chemistry highlighted the synthesis of quinazoline derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxicity, suggesting that modifications to the quinazoline structure could enhance its anticancer efficacy .
- Antioxidant Studies :
- Inflammatory Response :
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, which are enzymes that play a crucial role in cell signaling pathways. The presence of methoxy and nitrophenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity to K297-0482.
Structural Modifications and Implications
a) R1 Substituent (Position 4)
- Target Compound vs. K297-0482 : Both share the 3,4-dimethoxyphenethyl group, which enhances lipophilicity (logP ~5.2) compared to simpler aryl groups (e.g., phenyl in ). This group may improve blood-brain barrier penetration.
- Alkylamine Chains () : Pyrrolidinyl-butyl chains increase basicity and solubility but reduce logP, favoring aqueous environments.
b) R2 Substituent (Position 2)
- However, nitro groups may confer metabolic instability.
- 4-Fluorobenzylsulfanyl (K297-0482) : Fluoro substituents balance lipophilicity and metabolic stability, often used in drug design to block oxidative metabolism .
- Morpholinyl () : Polar oxygen atom increases solubility and hydrogen-bonding capacity, likely altering target selectivity.
Physicochemical and ADME Properties
- Polar Surface Area (PSA) : Analog K297-0482 has a PSA of 42.95 Ų, indicating moderate polarity. The nitro group in the target compound may slightly reduce PSA, favoring passive diffusion.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.415 g/mol. The compound features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 372.415 g/mol |
| Density | 1.189 g/cm³ |
| Boiling Point | 552.3 °C at 760 mmHg |
| LogP | 4.034 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazoline ring followed by the introduction of substituents such as the nitrophenyl and dimethoxyphenyl groups. The specific synthetic pathways can vary but often utilize standard techniques in organic synthesis such as nucleophilic substitutions and cyclization reactions.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines by mechanisms such as:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; inhibition can lead to cancer cell death.
- Alkylation of DNA : Some studies have shown that compounds with nitrophenyl moieties can interact with DNA, leading to cytotoxic effects.
For example, a related study reported that certain quinazoline derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of both sulfur and nitrogen heteroatoms. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. Preliminary data suggest that modifications on the quinazoline scaffold can enhance antimicrobial potency .
Enzyme Inhibition
Preliminary studies have also indicated that this compound may exhibit inhibitory effects on specific enzymes involved in disease processes, such as phospholipase A2 and proteases . These enzymes play critical roles in inflammation and cancer progression.
Case Studies
- Anticancer Efficacy : A study published in ACS Omega evaluated a series of quinazoline derivatives for their anticancer properties. The findings indicated that modifications at the 2-position significantly influenced cytotoxicity against various cancer cell lines, with some compounds achieving IC50 values below 10 µM .
- Antimicrobial Testing : Another research effort focused on assessing the antimicrobial activity of similar compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting that further optimization could yield effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. First, construct the quinazoline core via cyclization of anthranilic acid derivatives with nitriles or via chloroquinazoline intermediates. Introduce the 3,4-dimethoxyphenethylamine moiety through nucleophilic aromatic substitution (e.g., reacting 4-chloroquinazoline with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions like K₂CO₃ in DMF at 80–100°C). The sulfanyl group is added via thiol-alkylation using (3-nitrophenyl)methanethiol and a base (e.g., NaH in THF). Optimize yields by controlling stoichiometry, temperature, and solvent polarity .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for characterization?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR (¹H, ¹³C, DEPT) to verify substituent positions and connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the quinazoline ring).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- IR spectroscopy to identify functional groups (e.g., C-N stretches at ~1600 cm⁻¹, S-C bonds at ~700 cm⁻¹).
- HPLC or UPLC for purity assessment (>95% by area normalization). Cross-reference with synthetic intermediates to resolve ambiguities .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Screen for bioactivity using:
- Enzyme inhibition assays (e.g., kinase or protease targets relevant to cancer or inflammation), monitoring IC₅₀ values via fluorogenic substrates.
- Receptor binding studies (e.g., radioligand displacement assays for GPCRs or nuclear receptors).
- Cytotoxicity profiling (MTT or CellTiter-Glo® assays across cell lines like HeLa or HEK293). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Replace the 3-nitro group with electron-withdrawing/donating groups (e.g., -CF₃, -NH₂) to assess electronic effects on binding.
- Vary the methoxy positions (e.g., 2,4-dimethoxy vs. 3,5-dimethoxy) to study steric and solubility impacts.
- Compare sulfanyl vs. sulfonyl or ether linkages for metabolic stability. Use computational tools (e.g., molecular docking) to predict interactions before synthesis. Validate changes via dose-response curves and pharmacokinetic studies .
Q. What computational strategies are effective for predicting binding modes and selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., EGFR or PARP1) using optimized ligand geometries from DFT calculations. Validate with 3D-QSAR (CoMFA/CoMSIA) to correlate steric/electronic fields with activity data. Include molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories. Cross-reference with experimental mutagenesis data to confirm critical residues .
Q. How can stability and metabolic profiles be evaluated in preclinical studies?
- Methodological Answer : Conduct:
- Plasma stability assays (incubate compound in human/mouse plasma at 37°C; quantify degradation via LC-MS).
- Microsomal stability tests (S9 fractions or CYP450 isoforms to identify metabolic hotspots).
- Forced degradation studies (acid/base/oxidative conditions) to predict shelf-life. Use metabolite identification (HRMS/MS) to guide structural modifications for improved half-life .
Q. How should conflicting biological data (e.g., varying IC₅₀ across assays) be resolved?
- Methodological Answer : Investigate assay-specific variables:
- Buffer conditions (pH, ionic strength) affecting ligand protonation or solubility.
- Cell line heterogeneity (e.g., overexpression of efflux pumps in cancer cells).
- Endpoint detection methods (fluorescence vs. luminescence). Replicate assays in standardized conditions (e.g., CLIA-certified labs) and validate with orthogonal techniques (e.g., SPR for binding affinity) .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., nitro group introduction). Optimize purification via preparative HPLC or crystallization (solvent screening using Hansen parameters). Implement in-line PAT (process analytical technology) tools (e.g., FTIR probes) for real-time monitoring. Document critical quality attributes (CQAs) like particle size and polymorphic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
